4-Chloroimidazo[1,5-a]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloroimidazo[1,5-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-5-12-6-14(9)8-4-2-1-3-7(8)13-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBCELPRQKXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CN=CN23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611365 | |
| Record name | 4-Chloroimidazo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221025-38-3 | |
| Record name | 4-Chloroimidazo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Properties
The synthesis of the imidazo[1,5-a]quinoxaline (B8520501) ring system can be achieved through various strategies. While a direct, one-pot synthesis of 4-Chloroimidazo[1,5-a]quinoxaline is not extensively detailed in readily available literature, its synthesis can be inferred from the preparation of related structures.
One plausible route involves the synthesis of a precursor, 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043). This intermediate can be obtained from the reaction of 2,3-dichloroquinoxaline (B139996) with hydrazine (B178648) and sodium nitrite. Subsequent reaction of 4-chlorotetrazolo[1,5-a]quinoxaline under conditions that promote denitrogenation and cyclization, for instance with an appropriate one-carbon unit, could potentially yield the desired this compound. The conversion of tetrazolo[1,5-a]quinoxalines to imidazoquinoxalines has been observed as a competing reaction in copper-catalyzed azide-alkyne cycloadditions, suggesting the feasibility of such a transformation.
The chemical properties of this compound are dominated by the reactivity of the chloro substituent. This chlorine atom is susceptible to displacement by a variety of nucleophiles, a characteristic that is widely exploited in its applications.
Chemical Reactivity and Transformation Pathways of 4 Chloroimidazo 1,5 a Quinoxaline
Reactivity of the Chloro Group Towards Substitution and Derivatization
The chloro group at the 4-position of the imidazo[1,5-a]quinoxaline (B8520501) ring system is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other N-heteroaromatic compounds, such as 4-chloroquinolines and 4-chloroquinazolines, where the presence of the nitrogen atoms in the ring system facilitates nucleophilic attack by stabilizing the intermediate. The electrophilic nature of the carbon atom bearing the chlorine is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom in the pyrazine (B50134) ring and the fused imidazole (B134444) ring.
A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of 4-substituted imidazo[1,5-a]quinoxalines. Commonly used nucleophiles include primary and secondary amines, which react to form the corresponding 4-aminoimidazo[1,5-a]quinoxaline derivatives. For instance, the reaction of 8-bromo-4-chlorotetrazolo[1,5-a]quinoxaline with secondary amines like piperidine (B6355638) or morpholine (B109124) results in the substitution of the chlorine atom. This suggests that similar reactivity can be expected for 4-chloroimidazo[1,5-a]quinoxaline.
The reaction conditions for these substitutions typically involve heating the chloro-substituted precursor with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield.
Below is a table summarizing representative nucleophilic substitution reactions on analogous chloro-heterocyclic systems, which can be extrapolated to this compound.
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Secondary Amines (piperidine, morpholine) | Acetonitrile, K2CO3, reflux | 4-Amino-substituted derivatives | |
| Primary Amines | Various solvents, heat | 4-Amino-substituted derivatives | |
| 1,2,4-Triazole | Neutral, acidic, or basic conditions | 4-(1H-1,2,4-triazol-1-yl)-substituted derivatives |
Ring System Stability and Transformations under Various Reaction Conditions
The imidazo[1,5-a]quinoxaline ring system generally exhibits considerable stability under a range of reaction conditions, which allows for its chemical modification without decomposition of the core structure. The aromatic character of the fused heterocyclic system contributes to this stability.
The successful synthesis of various derivatives, often under heating and in the presence of acids or bases, attests to the robustness of the imidazo[1,5-a]quinoxaline skeleton. For example, the construction of the related imidazo[1,5-a]quinoxalin-4-one ring system involves a reductive cyclization step, indicating stability under reducing conditions. Furthermore, derivatization of the Current time information in Bangalore, IN.nih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold has been achieved under both acidic and basic conditions, as well as at elevated temperatures, without compromising the integrity of the tricyclic system.
Mechanistic Investigations of Chloro Group Reactivity
Direct mechanistic studies on the nucleophilic substitution of this compound are not extensively reported in the literature. However, the mechanism can be confidently inferred from studies on analogous N-heteroaromatic systems, such as quinolines and quinazolines. researchgate.net
The reaction is expected to proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two main steps:
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 4-position, which bears the chloro group. This leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring system and is particularly well-stabilized by the electron-withdrawing nitrogen atoms.
Leaving Group Departure: The chloride ion is subsequently eliminated from the intermediate, restoring the aromaticity of the ring system and yielding the final substituted product.
The rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific reactants and reaction conditions.
Theoretical studies, such as Density Functional Theory (DFT) calculations performed on 2,4-dichloroquinazoline, have provided valuable insights into the regioselectivity of nucleophilic attack. These studies have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack compared to the 2-position. researchgate.net This is attributed to the electronic influence of the neighboring nitrogen atoms. A similar regioselectivity is anticipated for this compound, where the chloro group at the 4-position is the preferred site for nucleophilic substitution.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
SAR Analysis of Imidazo[1,5-a]quinoxaline (B8520501) Derivatives
The biological activity of imidazo[1,5-a]quinoxaline derivatives is intricately linked to their molecular structure. SAR studies have been instrumental in elucidating how different functional groups and substitution patterns on the core scaffold influence the compound's interaction with biological targets.
Impact of Substitution Patterns on Modulatory Efficacy
The arrangement and nature of substituents on the imidazo[1,5-a]quinoxaline ring system are critical determinants of its modulatory efficacy. Research has shown that even minor alterations to the substitution pattern can lead to significant changes in biological activity, ranging from agonism to antagonism. For instance, the presence of specific substituents can influence the compound's binding affinity to receptors such as the GABAa/benzodiazepine (B76468) receptor complex.
Role of the 4-Position Substitution (e.g., Chloro vs. Other Groups)
The substituent at the 4-position of the imidazo[1,5-a]quinoxaline scaffold plays a pivotal role in defining the compound's pharmacological profile. The presence of a chloro group at this position, as in 4-Chloroimidazo[1,5-a]quinoxaline, is a key feature in many biologically active derivatives.
Studies have shown that this position is amenable to nucleophilic substitution, allowing for the introduction of a variety of functional groups. For example, substitution of the 4-chloro group with amino acid esters has been explored to enhance the properties of these compounds. The nature of the substituent at the 4-position can significantly impact the compound's potency and selectivity. For instance, in a series of imidazo[1,2-a]quinoxaline (B3349733) derivatives, a methyl amino group at the 4-position was found to be important for potent phosphodiesterase inhibitory activity.
Influence of Alkyl Chain Lengths on Activity
The length of alkyl chains attached to the imidazo[1,5-a]quinoxaline core can have a profound effect on the compound's biological activity. This is often attributed to changes in lipophilicity and the ability of the alkyl chain to interact with hydrophobic pockets within the receptor.
Research on other heterocyclic systems has demonstrated that varying the alkyl chain length can modulate activity. For example, in a series of imidazolium-based hydrogels, the length of the alkyl chain on the imidazole (B134444) cation influenced the mechanical and electrical properties of the material. Similarly, in a study of tetrakis(N-alkylpyridinium-4-yl)porphyrins, the length of the N-alkyl chain was found to be a determinant of photodynamic activity, with a C8 chain showing the most effective results. nih.gov These findings suggest that an optimal alkyl chain length exists for maximizing biological activity, and this principle is likely applicable to imidazo[1,5-a]quinoxaline derivatives as well.
Effects of Heterocyclic and Aromatic Substituents on Biological Potency
The introduction of heterocyclic and aromatic substituents onto the imidazo[1,5-a]quinoxaline framework is a common strategy to enhance biological potency and modulate selectivity. These substituents can engage in various non-covalent interactions, such as pi-stacking, hydrogen bonding, and hydrophobic interactions, with the target protein.
For example, the presence of a substituted phenyl group at the 3-position of imidazo[1,5-a]quinoxaline ureas and imidazo[1,5-a]quinoxalin-4-ones has been shown to result in high affinity for the GABAA/benzodiazepine receptor complex. The nature and substitution pattern of this aromatic ring can fine-tune the compound's efficacy, leading to derivatives that act as partial agonists or antagonists. In another study, the attachment of hydrogen bond donor and acceptor groups at the C-3 position of a quinoxalin-2-one ring was beneficial for AMPA antagonistic activity.
QSAR Modeling for Predicting and Optimizing Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is invaluable for predicting the activity of novel compounds and for optimizing lead structures to enhance their potency and selectivity.
Several QSAR studies have been performed on imidazo[1,5-a]quinoxaline derivatives and related compounds. researchgate.net These studies typically involve the calculation of various molecular descriptors, which quantify different aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. By correlating these descriptors with the observed biological activity, a predictive model can be developed.
For instance, a QSAR study on imidazo(1,5-a)quinoxalines amides, carbamates, and ureas as GABA modulators revealed that multidimensional steric, hydrophobic, electro-topological, and hydrogen bond donor descriptors have a significant impact on their activity. The resulting model demonstrated good predictive ability, suggesting its utility in the design of new analogs with improved potency. Another QSAR study on a series of imidazo[1,5-a]-quinoxaline and pyrazolo[1,5-c]quinazoline (B1257617) derivatives acting on the GABAA/benzodiazepine receptor identified ten key descriptors that could explain the interaction of these compounds with the receptor. researchgate.net
The insights gained from QSAR models can guide the rational design of new this compound derivatives with optimized biological profiles, thereby accelerating the drug discovery process.
Enzyme Inhibition Studies
Lymphocyte Specific Protein Tyrosine Kinase p56Lck (Lck) Inhibition Mechanisms
The imidazo[1,5-a]quinoxaline scaffold is a key structural feature in the development of inhibitors for Lymphocyte Specific Protein Tyrosine Kinase p56Lck (Lck), a non-receptor tyrosine kinase crucial for T-cell signaling. Derivatives of this scaffold, including this compound, have been shown to function as potent kinase inhibitors. The primary mechanism of action is competitive inhibition with respect to adenosine (B11128) triphosphate (ATP). These compounds occupy the ATP-binding site in the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting the T-cell activation cascade.
Table 1: Lck Inhibition by Imidazo[1,5-a]quinoxaline Derivatives
| Compound Class | Target Enzyme | Inhibition Mechanism | Key Interactions |
|---|
Other Kinase Inhibition (e.g., RAD51, Sirt6)
The versatility of the imidazo[1,5-a]quinoxaline scaffold extends to the inhibition of other key enzymes involved in cellular processes. While direct inhibition data for this compound against RAD51 and Sirt6 is not extensively detailed, related quinoxaline (B1680401) derivatives have been investigated for such activities. For instance, compounds from the pyrrolo[1,2-a]quinoxaline (B1220188) series have been noted as activators of Sirt6, a histone deacetylase involved in suppressing viral replication. Conversely, other imidazole derivatives have been studied for their inhibitory effects on Sirt6, which in turn impacts Nrf2/Keap1 signaling in cancer cell lines. These findings suggest that the broader quinoxaline and imidazole structures are recognized by various enzyme families, and specific substitutions dictate their ultimate biological effect.
Main Protease Inhibition (e.g., SARS-CoV-2 Mpro)
In the context of antiviral research, the imidazo[1,5-a]quinoxaline framework has been identified as a promising starting point for the development of inhibitors against the main protease (Mpro or 3CLpro) of SARS-CoV-2. Mpro is essential for viral replication, as it cleaves viral polyproteins into functional units. mdpi.com In silico molecular docking studies have shown that imidazo[1,5-a]quinoxaline derivatives can fit within the Mpro active site. The proposed binding mode involves interactions such as π–π stacking between the quinoxaline backbone and key amino acid residues at the active site. The heterocyclic rings and potential for introducing various functional groups allow for the formation of hydrogen bonds and other interactions with the catalytic dyad (Cys145 and His41) of the protease, potentially blocking its function. mdpi.com
Table 2: Potential Mpro Inhibition by Imidazo[1,5-a]quinoxaline Derivatives
| Target Enzyme | Virus | Proposed Mechanism | Key Computational Insights |
|---|
Receptor Modulation Investigations
GABAA/Benzodiazepine Receptor Complex Affinity and Efficacy Modulation (Agonism, Partial Agonism, Antagonism)
Derivatives of imidazo[1,5-a]quinoxaline are well-known for their ability to modulate the GABAA/benzodiazepine receptor complex, a key target for therapeutic agents affecting the central nervous system. These compounds bind with high affinity to the benzodiazepine site on the GABAA receptor. Depending on the specific chemical substitutions on the core scaffold, these molecules can exhibit a wide spectrum of activities, ranging from full agonism to partial agonism and even antagonism. For example, the addition of different amide and carbamate (B1207046) groups can fine-tune the intrinsic efficacy of the compound. This chemical diversity allows for the development of modulators with specific profiles, such as negative allosteric modulators (NAMs) that can decrease the activity of the receptor.
AMPA-type Non-NMDA Receptor Antagonism
Certain imidazo[1,5-a]quinoxaline derivatives have been developed as antagonists for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are critical for fast excitatory synaptic transmission in the brain. Antagonism of AMPA receptors is a therapeutic strategy for conditions involving excessive excitatory neurotransmission. The mechanism of action for these quinoxaline derivatives typically involves competitive antagonism, where they compete with the endogenous neurotransmitter glutamate (B1630785) for binding to the receptor. This prevents the ion channel from opening, thereby reducing the excitatory signal. The development of these antagonists demonstrates the broad applicability of the imidazo[1,5-a]quinoxaline scaffold in modulating different classes of neurotransmitter receptors.
Toll-like Receptor (TLR) Modulation (e.g., NF-κB Translocation)
Currently, there is a lack of specific scientific studies investigating the direct modulatory effects of this compound on Toll-like Receptors (TLRs) and the subsequent NF-κB translocation. However, research on structurally related quinoxaline derivatives provides some context for potential immunomodulatory activity. For instance, certain fluoroquinolones have been shown to exert immunomodulatory effects by influencing transcription factors such as NF-κB . Furthermore, studies on different heterocyclic systems containing the quinoxaline moiety have demonstrated interactions with the TLR signaling pathway. One study revealed that derivatives of pyrazolo[1,5-a]quinoxaline exhibited selective antagonist activity against TLR7 . While these findings are on related but distinct chemical structures, they suggest that the broader quinoxaline scaffold has the potential for immunomodulation.
Cellular Pathway Interference
The anti-proliferative potential of compounds related to this compound has been explored. In one instance, a derivative, 4-((4-methoxybenzyl)amino)imidazo[1,5-a]quinoxaline-8-carboxylic acid methyl ester, was synthesized from a precursor, this compound-8-carboxylic acid methyl ester . This derivative was subsequently evaluated for its ability to inhibit the proliferation of HCT-116 wild-type human colon carcinoma cells. The study demonstrated that this compound exhibited dose-dependent inhibitory activity on the proliferation of these cancer cells .
Table 1: Proliferation Inhibitory Activity of a this compound Derivative
| Compound Name | Cell Line | Activity |
|---|
This interactive table summarizes the reported anti-proliferative activity.
In a study on a related series of compounds, tetrazolo[1,5-a]quinoxalines, the introduction of a chloro-substituent was part of the synthesis of compounds that showed significant cytotoxic activity against various cancer cell lines . Specifically, 8-bromo-4-chlorotetrazolo[1,5-a]quinoxaline was used as an intermediate to synthesize derivatives that displayed high cytotoxic activity against three human cancer cell lines, with IC50 values indicating potent effects .
Direct evidence for the immunomodulatory activities of this compound is not available in the current scientific literature. However, the immunomodulatory potential of the broader class of quinoxaline-containing compounds is recognized. For example, certain quinoxaline derivatives have been investigated for their ability to modulate cytokine production and other immune responses . Derivatives of the related imidazo[1,2-a]quinoxaline series were assessed for their agonist and antagonist effects on TLR7 and TLR8, which are key players in the innate immune system . These compounds were found to be selective antagonists of TLR7 .
Antimicrobial Action Mechanisms (In Vitro)
Research into the antimicrobial properties of imidazo[1,5-a]quinoxaline derivatives has shown promising results. A study focused on derivatives of imidazo[1,5-a]quinoxaline featuring a pyridinium (B92312) moiety revealed effective bacteriostatic and fungistatic activities . The presence of different alkyl substituents on the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system was found to be crucial for their antimicrobial properties .
While not directly involving this compound, a study on tetrazolo[1,5-a]quinoxaline (B8696438) derivatives, which included an 8-bromo-4-chloro substituted intermediate, reported that the synthesized compounds exhibited a high degree of inhibition against both Gram-positive and Gram-negative bacteria . This suggests that the substituted quinoxaline core can be a key pharmacophore for antimicrobial activity.
Table 2: Antimicrobial Activity of Related Quinoxaline Derivatives
| Compound Series | Activity Type | Target Organisms |
|---|---|---|
| Imidazo[1,5-a]quinoxaline-pyridinium salts | Bacteriostatic, Fungistatic | Bacteria, Fungi |
This interactive table highlights the antimicrobial activities of related compound series.
The precise molecular targets of this compound in microbial pathogens have not been specifically elucidated. However, for the broader class of quinoxaline-based antibacterial agents, some potential mechanisms have been proposed. One study on phenyl substituted quinoxalines suggested that their antibacterial properties might be due to the inhibition of FtsZ protein polymerization, a critical process in bacterial cell division. It was noted that nonquaternized and quaternized quinoxaline derivatives might exert their antibacterial effects through different mechanisms of action.
Conclusion
Computational Chemistry Applications in the Study of 4 Chloroimidazo 1,5 a Quinoxaline
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interactions that drive biological activity and for designing new, more potent compounds. Derivatives of the quinoxaline (B1680401) and imidazoquinoxaline scaffolds have been extensively studied using molecular docking to explore their potential as inhibitors of various enzymes implicated in diseases like cancer.
For instance, a series of novel quinoxaline derivatives were designed and evaluated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a key target in cancer therapy. Molecular docking studies revealed that these compounds could fit into the PARP-1 active site, with the quinoxaline nucleus acting as a bio-isosteric replacement for the phthalazinone motif found in the known inhibitor, Olaparib. The docking analysis helped to understand how different substitutions on the quinoxaline core influenced binding affinity and inhibitory activity.
Similarly, new derivatives based on the tetrazolo[1,5-a]quinoxaline (B8696438) scaffold were investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), another significant target in oncology. mdpi.com Docking simulations of these compounds into the EGFR kinase domain (PDB ID: 4HJO) showed that the most potent derivatives formed strong interactions with key amino acid residues, and the calculated binding energies correlated well with their experimentally determined IC50 values. mdpi.com In another study, 6-chloroquinoxaline (B1265817) derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecular docking was used to confirm their binding affinity towards the VEGFR-2 active site, providing a rationale for their observed antiproliferative effects.
The general workflow for these studies involves preparing the protein structure (e.g., from the Protein Data Bank), defining the binding site, and then computationally placing the ligands into this site to score their fit based on various energy functions. The results guide the structural optimization of lead compounds to enhance their interaction with the target.
Table 1: Examples of Molecular Docking Studies on Quinoxaline Derivatives
| Compound Scaffold | Target Protein | Key Findings |
| Quinoxaline-based derivatives | PARP-1 | Quinoxaline nucleus acts as a bio-isostere for the phthalazinone motif of Olaparib, forming key hydrogen bonds. |
| Tetrazolo[1,5-a]quinoxaline derivatives | EGFR | The most potent compounds bind strongly to the EGFR active site (PDB: 4HJO), with binding energies correlating to IC50 values. mdpi.com |
| 6-Chloroquinoxaline derivatives | VEGFR-2 | Compounds show good binding affinity for the VEGFR-2 active site, explaining their cytotoxic effects. |
| Pyrazolo[1,5-a]quinoxalin-4(5H)-one | PI3Kα | Docking-based structural modification led to the discovery of potent inhibitors with favorable pharmacokinetic profiles. |
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties, as well as to elucidate reaction mechanisms. For heterocyclic systems like imidazo[1,5-a]quinoxaline (B8520501), DFT calculations provide fundamental insights that complement experimental findings.
DFT methods, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed due to their balance of accuracy and computational cost. These calculations can determine the distribution of electron density and identify the most reactive sites within a molecule. Key parameters derived from DFT include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Other analyses performed using DFT include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding non-covalent interactions.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions.
Hirshfeld Surface Analysis: This technique is used to study intermolecular contacts within a crystal structure, providing quantitative insights into the nature and strength of these interactions.
While specific DFT studies focusing solely on 4-chloroimidazo[1,5-a]quinoxaline are not prevalent in the reviewed literature, the methodology has been extensively applied to structurally similar scaffolds like imidazo[1,2-a]pyrimidines and other quinoxaline derivatives. These studies help in understanding the relationship between molecular structure and chemical properties, guiding the synthesis of new compounds with desired characteristics. For example, DFT can be used to investigate the mechanism of cycloaddition reactions involved in the synthesis of related triazole-fused heterocycles. mdpi.com
Molecular Dynamics Simulations for Binding Conformation and Stability
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the conformational stability of a docked pose and for obtaining a more accurate estimation of binding free energy.
MD simulations have been applied to study the behavior of quinoxaline derivatives when bound to their biological targets. nih.gov After an initial docking pose is obtained, the entire ligand-protein complex is placed in a simulated physiological environment (typically a box of water molecules with ions) and the system's trajectory is calculated over a period of nanoseconds. nih.gov
These simulations can reveal:
Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time, researchers can determine if the binding pose is stable or if the ligand dissociates from the active site.
Key interactions: MD simulations allow for the analysis of persistent interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, providing a more reliable picture of the binding mode than static docking.
Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate the binding free energy, offering a more rigorous prediction of binding affinity.
For example, MD simulations were used to study 2-piperazinyl quinoxaline derivatives bound to the c-Kit tyrosine kinase receptor, confirming that the compounds could remain stably wrapped in the catalytic cavity. nih.gov In another study, simulations of quinoxaline 1,4-di-N-oxide derivatives as potential antiparasitic agents helped to identify compounds that showed preferential and stable binding to the target enzymes from parasites over their human counterparts.
Pharmacophore Model Development for Receptor Binding
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a powerful tool in drug discovery, used for virtual screening of compound libraries to identify new potential hits and to guide the design of novel molecules.
The development of a pharmacophore model typically begins with a set of active compounds (a training set). These molecules are superimposed, and common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups are identified. The resulting model defines the spatial arrangement of these features required for activity.
This approach has been successfully used in the design of activators for mitofusin, where a pharmacophore model guided the rational redesign of compounds to improve properties like potency and metabolic stability. The model indicated the optimal spacing between a substituted cyclohexyl group and an aromatic moiety, which mimicked key amino acid side chains within the target protein. By ensuring new designs fit this pharmacophore, researchers could maintain biological activity while modifying the linker to improve other properties.
For scaffolds like imidazo[1,5-a]quinoxaline, a pharmacophore model could be developed based on a series of known active inhibitors for a particular target. This model would highlight the crucial features: for example, the necessity of a hydrogen bond acceptor at a specific position, the role of the aromatic quinoxaline core in π-stacking interactions, and the ideal location for hydrophobic substituents to occupy specific pockets in the receptor's binding site. This model then serves as a 3D query for searching large chemical databases to find novel, structurally diverse compounds that match the pharmacophoric features and are therefore likely to be active.
Analytical Methodologies in 4 Chloroimidazo 1,5 a Quinoxaline Research
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-Chloroimidazo[1,5-a]quinoxaline by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the study of quinoxaline (B1680401) derivatives, ¹H NMR and ¹³C NMR spectra are fundamental. For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the fused ring system, while ¹³C NMR would identify the chemical shifts of each unique carbon atom. For instance, in related quinoxaline structures, specific proton signals and their multiplicities help to confirm the substitution pattern on the aromatic rings. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the data helps in assigning the position of each atom within the molecular structure.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula of this compound (C₁₀H₆ClN₃). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of quinoxaline derivatives, often showing the protonated molecule [M+H]⁺ as a prominent peak.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H, C=N, C=C, and C-Cl bonds. For example, the stretching vibrations of the aromatic rings and the imidazoquinoxaline core would appear in the fingerprint region of the spectrum, providing confirmatory structural data. researchgate.netmdpi.com
Table 1: Summary of Spectroscopic Data for Quinoxaline Derivatives
| Technique | Information Provided | Typical Observations for Quinoxaline Scaffolds |
|---|---|---|
| ¹H NMR | Chemical environment of protons | Aromatic proton signals in the range of δ 7.0-9.0 ppm |
| ¹³C NMR | Carbon skeleton of the molecule | Aromatic and heterocyclic carbon signals |
| Mass Spectrometry | Molecular weight and formula | Molecular ion peak corresponding to the compound's mass |
| IR Spectroscopy | Presence of functional groups | Characteristic C=N, C=C, and aromatic C-H stretching bands |
Chromatographic Analysis (Thin Layer Chromatography, other relevant methods)
Chromatographic methods are essential for separating and purifying this compound from reaction mixtures and for assessing its purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of chemical reactions. chemistryjournal.in In the synthesis of quinoxaline derivatives, TLC is employed to determine the point of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. chemistryjournal.in The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to that of the solvent front, is characteristic for a given compound in a specific solvent system (eluent).
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for the separation, identification, and quantification of components in a mixture. For quinoxaline-based compounds, reversed-phase HPLC is often utilized, where a nonpolar stationary phase is used with a polar mobile phase. nih.govresearchgate.net The purity of this compound can be determined with high accuracy using HPLC with UV detection, where the compound would show a characteristic retention time. nih.govnih.gov
Table 2: Chromatographic Methods for Analysis of Quinoxaline Compounds
| Method | Application | Key Parameters |
|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Retention factor (Rf), Eluent composition |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification | Retention time, Peak area, Mobile phase composition |
X-ray Crystallography for Precise Structural Elucidation
For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its structure. The analysis would confirm the fused imidazo[1,5-a]quinoxaline (B8520501) ring system and the position of the chlorine atom. Furthermore, it would provide insights into the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. nih.gov Studies on related quinoxaline derivatives have successfully used this method to elucidate their complex three-dimensional architectures. mdpi.com
Future Research Trajectories for 4 Chloroimidazo 1,5 a Quinoxaline
Development of Novel and Sustainable Synthetic Pathways
The synthesis of quinoxaline (B1680401) derivatives has traditionally involved methods that can be harsh and environmentally taxing. Future research is increasingly focused on developing greener, more efficient, and cost-effective synthetic routes. nih.gov
Key areas for advancement include:
Electrochemical Synthesis: An emerging sustainable strategy involves the electrochemical selenocyanation of imidazo[1,5-a]quinolines, which operates under metal catalyst- and chemical oxidant-free conditions. cbs.dk This method utilizes inexpensive graphite (B72142) and nickel plates as electrodes and has shown success in gram-scale synthesis, highlighting its potential for industrial application. cbs.dk
Catalyst-Free and Room Temperature Reactions: Researchers are exploring novel protocols that avoid harsh conditions. For instance, the use of recyclable alumina-supported heteropolyoxometalates allows for the synthesis of quinoxaline derivatives at room temperature with high yields.
Microwave-Assisted Synthesis: Microwave-assisted reactions, such as the Pictet-Spengler reaction, offer a rapid and efficient method for preparing imidazo[1,2-a]quinoxaline (B3349733) derivatives.
Sustainable Reagents: The use of eco-friendly reagents, such as dimethyl carbonate as a greener methylating agent, is being investigated to reduce the environmental impact of synthesis.
These innovative synthetic approaches are crucial for the efficient and environmentally responsible production of 4-chloroimidazo[1,5-a]quinoxaline and its analogs, paving the way for broader exploration of their biological activities.
Exploration of Undiscovered Mechanistic Roles in Biological Systems
While the biological activities of quinoxaline derivatives are well-documented, a deeper understanding of their mechanisms of action at the molecular level is essential for targeted drug development. Future research will likely focus on elucidating the precise interactions of this compound and its derivatives with biological targets.
Potential areas of investigation include:
Inhibition of Kinases: Derivatives of the related 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043) have been shown to inhibit the activation of Syk kinase in mast cells, suggesting a potential therapeutic application in allergic diseases. Further studies could explore the inhibitory effects of this compound on other kinases implicated in disease pathways.
Anticancer Mechanisms: Imidazo[1,2-a]quinoxaline derivatives have been identified as potential antitubulin agents, with computational analyses suggesting a strong binding affinity to the colchicine-binding site of tubulin. Investigating the specific interactions and downstream cellular effects will be a critical area of future research.
Antimicrobial and Antiviral Activity: Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. Future studies should aim to identify the specific molecular targets and pathways that are disrupted by these compounds in various pathogens.
A comprehensive understanding of these mechanistic roles will enable the rational design of more potent and selective therapeutic agents.
Targeted Derivatization for Enhanced Potency and Selectivity
The modification of the this compound scaffold through targeted derivatization is a promising strategy for enhancing its therapeutic properties. By strategically adding or modifying functional groups, researchers can improve potency, selectivity, and pharmacokinetic profiles.
Key strategies for derivatization include:
Substitution at Key Positions: Studies on related imidazoquinoxaline and pyrazoloquinoxaline derivatives have shown that substitutions at specific positions can significantly impact cytotoxic activity. For example, a phenethyl substituent at position 1 and a methylamine (B109427) at position 4 of a related scaffold resulted in high potency against melanoma cell lines.
Metal Complexation: The complexation of imidazo[1,5-a]quinoline (B8571028) analogs with metal ions like Zn2+ has been shown to dramatically increase their antimycobacterial activity while reducing cytotoxicity. rsc.org This approach could be applied to this compound to develop novel therapeutic agents.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for understanding how different substituents influence biological activity. nih.gov By synthesizing and evaluating a library of derivatives, researchers can identify the key structural features required for optimal potency and selectivity.
The following table outlines potential derivatization strategies and their expected impact on the therapeutic properties of this compound.
| Derivatization Strategy | Target Position(s) | Expected Outcome |
| Introduction of bulky alkyl or aryl groups | Position 1 | Enhanced binding affinity to target proteins |
| Addition of amine or substituted amine groups | Position 4 | Increased potency and altered solubility |
| Halogenation (e.g., fluorination) | Aromatic rings | Improved metabolic stability and cell permeability |
| Metal complexation | Heterocyclic nitrogen atoms | Enhanced biological activity and reduced toxicity |
Integration with Advanced Computational Design Principles
The use of computational tools is becoming increasingly integral to the drug discovery process, offering a time- and cost-effective means of identifying and optimizing lead compounds. For this compound, the integration of advanced computational design principles can accelerate the development of new and improved derivatives.
Computational approaches that can be leveraged include:
Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. This allows for the rapid screening of large virtual libraries to identify promising candidates for synthesis and biological evaluation.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of key residues.
Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic properties of the molecules, providing a deeper understanding of their reactivity and interaction mechanisms.
Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to design new molecules with improved properties.
By combining these computational methods with experimental validation, researchers can adopt a more rational and efficient approach to the design and development of next-generation therapeutics based on the this compound scaffold.
Q & A
Q. Optimization strategies :
- Temperature control : Higher temperatures (80–120°C) accelerate cyclization but may increase side reactions.
- Catalyst selection : Iridium catalysts improve reaction efficiency under mild conditions compared to traditional acid/base methods .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures reduce environmental impact .
Basic: How is the structural characterization of this compound performed using spectroscopic techniques?
Answer:
Structural elucidation relies on multimodal spectroscopic analysis :
- ¹H/¹³C NMR : Key for identifying substituent positions. For example, aromatic protons in the imidazole and quinoxaline rings appear as distinct doublets (δ 7.2–8.5 ppm), while chlorine substituents cause deshielding .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₁H₈ClN₄, MW 235.66 g/mol) and isotopic patterns for chlorine .
- X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding in solid-state structures .
- IR spectroscopy : Detects functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) and confirms cyclization via absence of precursor amine peaks .
Validation : Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) ensures accuracy .
Advanced: What strategies optimize the biological activity of this compound derivatives through substituent modification?
Answer:
Structure-Activity Relationship (SAR) strategies :
- Electron-withdrawing groups (EWGs) : Chlorine at position 4 enhances receptor binding (e.g., adenosine A₃ receptor antagonism with Ki < 50 nM) by increasing electrophilicity .
- Fluorine substitution : Improves metabolic stability and blood-brain barrier penetration. Fluoroderivatives show subnanomolar affinity for GABAₐ receptors (Ki = 0.44 nM) .
- Hydrophobic side chains : Alkyl chains (e.g., butyl/isobutyl) at position 3 enhance TLR7 antagonism (IC₅₀ = 8.2–10 µM) by interacting with hydrophobic receptor pockets .
Q. Methodology :
- In vitro assays : Competitive binding studies (e.g., cAMP modulation for adenosine receptors) quantify potency .
- Docking simulations : Molecular modeling identifies optimal substituent placement in receptor binding sites (e.g., TLR7 antagonist pocket) .
Advanced: How do computational models like CoMFA and CoMSIA contribute to SAR studies of imidazoquinoxaline derivatives?
Answer:
3D-QSAR techniques (e.g., CoMFA, CoMSIA) map steric, electrostatic, and hydrophobic fields to predict activity:
Q. Applications :
- Lead optimization : Virtual screening prioritizes derivatives with predicted IC₅₀ values < 100 nM .
- Mechanistic insights : Contour maps reveal that bulky groups at position 8 reduce steric clashes in benzodiazepine receptor binding .
Advanced: What experimental approaches resolve contradictions in reported biological activities of this compound analogs?
Answer:
Contradiction example : Discrepancies in anticancer efficacy between nitro- and bromo-substituted derivatives .
Resolution strategies :
- Standardized assays : Use identical cell lines (e.g., A549 lung cancer) and protocols (e.g., MTT assay) to minimize variability .
- Metabolic profiling : LC-MS identifies differential metabolite formation (e.g., bromo derivatives resist hepatic degradation, enhancing in vivo stability) .
- Epigenetic analysis : RNA sequencing reveals that bromo-substituted analogs upregulate pro-apoptotic genes (e.g., BAX) more effectively than nitro derivatives .
Statistical rigor : Multivariate analysis (e.g., PCA) distinguishes structure-dependent vs. assay-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
